molecular formula C11H12Cl2O2S B14421938 (1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene CAS No. 84602-94-8

(1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene

Cat. No.: B14421938
CAS No.: 84602-94-8
M. Wt: 279.2 g/mol
InChI Key: KWPFTJBTKMPEBW-UHFFFAOYSA-N
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Description

(1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C11H12Cl2O2S This compound is characterized by the presence of a benzene ring attached to a sulfonyl group, which is further connected to a 1,1-dichloro-3-methylbut-2-ene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene typically involves the reaction of benzene sulfonyl chloride with 1,1-dichloro-3-methylbut-2-ene under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide can yield 1-iodo-3-methylbut-2-ene derivatives, while oxidation with potassium permanganate can produce sulfonic acids.

Scientific Research Applications

(1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The double bond in the 1,1-dichloro-3-methylbut-2-ene moiety can undergo addition reactions, further contributing to its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the sulfonyl group and the 1,1-dichloro-3-methylbut-2-ene moiety makes (1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene unique

Properties

CAS No.

84602-94-8

Molecular Formula

C11H12Cl2O2S

Molecular Weight

279.2 g/mol

IUPAC Name

(1,1-dichloro-3-methylbut-2-enyl)sulfonylbenzene

InChI

InChI=1S/C11H12Cl2O2S/c1-9(2)8-11(12,13)16(14,15)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

KWPFTJBTKMPEBW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(S(=O)(=O)C1=CC=CC=C1)(Cl)Cl)C

Origin of Product

United States

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